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molecular formula C6H13ClN2O B3008307 1-Aminocyclopentane-1-carboxamide hydrochloride CAS No. 17704-76-6

1-Aminocyclopentane-1-carboxamide hydrochloride

Cat. No. B3008307
M. Wt: 164.63
InChI Key: UWOSAUYDOGPYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846928B2

Procedure details

A solution of tert-butyl 1-carbamoylcyclopentylcarbamate (305 mg, 1.33 mmol) in 4N HCl in dioxane (5 mL) and aq. 6N HCl (3 mL) was stirred at room temperature for 3 h. It was then concentrated in vacuo to give 1-aminocyclopentanecarboxamide hydrochloride as a solid (214 mg).
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([NH:9]C(=O)OC(C)(C)C)[CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[NH2:2].[ClH:17]>O1CCOCC1>[ClH:17].[NH2:9][C:4]1([C:1]([NH2:2])=[O:3])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
305 mg
Type
reactant
Smiles
C(N)(=O)C1(CCCC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1(CCCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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